3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine
Description
Molecular Geometry and Bonding
The molecular structure of 3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine comprises a five-membered pyrazole ring (C$$3$$N$$2$$) substituted at the 3-position with a 2,3,4-trichlorophenyl group (C$$6$$H$$2$$Cl$$_3$$). The pyrazole ring adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles. Key structural parameters include:
- N–N bond length : 1.35 Å, characteristic of pyrazole rings.
- C–Cl bond lengths : 1.73–1.76 Å, typical for aryl chlorides.
- Dihedral angle between pyrazole and trichlorophenyl groups : 74.4°, indicating significant non-planarity due to steric hindrance from chlorine substituents.
The trichlorophenyl group’s ortho-, meta-, and para-chlorine atoms create a sterically crowded environment, influencing intermolecular interactions and crystal packing.
Crystallographic Data
Single-crystal X-ray diffraction reveals that the compound crystallizes in the triclinic space group $$ P\overline{1} $$, with unit cell parameters:
| Parameter | Value |
|---|---|
| $$ a $$ | 11.766(8) Å |
| $$ b $$ | 13.701(9) Å |
| $$ c $$ | 16.101(11) Å |
| $$ \alpha $$ | 92.646(12)° |
| $$ \beta $$ | 101.004(12)° |
| $$ \gamma $$ | 90.831(7)° |
| Volume | 2544(3) ų |
Intermolecular N–H···N hydrogen bonds between the pyrazole amine group and adjacent nitrogen atoms stabilize the crystal lattice, forming infinite chains along the $$ c $$-axis. Weak van der Waals interactions and Cl···π contacts further contribute to the packing efficiency.
Properties
IUPAC Name |
5-(2,3,4-trichlorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-5-2-1-4(8(11)9(5)12)6-3-7(13)15-14-6/h1-3H,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCXCBMORHFCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=NN2)N)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257732 | |
| Record name | 5-(2,3,4-Trichlorophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502133-06-4 | |
| Record name | 5-(2,3,4-Trichlorophenyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502133-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,3,4-Trichlorophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- β-Ketonitrile precursor: 3-(2,3,4-trichlorophenyl)-3-oxopropanenitrile or analogous β-ketonitrile bearing the 2,3,4-trichlorophenyl substituent.
- Hydrazine hydrate: Used as the nucleophile to form the pyrazole ring.
Reaction Conditions
- The reaction is typically carried out in a polar solvent such as ethanol or acetic acid.
- Reflux conditions are applied to facilitate the condensation and cyclization steps.
- Reaction times vary from several hours to overnight, depending on the scale and specific reagents.
Mechanistic Pathway
| Step | Description |
|---|---|
| 1 | Hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. |
| 2 | Intramolecular cyclization occurs via nucleophilic attack on the nitrile carbon, closing the pyrazole ring. |
| 3 | Tautomerization and rearrangement yield the 5-aminopyrazole product. |
This pathway is supported by spectroscopic evidence and has been validated in multiple studies synthesizing 5-aminopyrazoles with various aryl groups.
Alternative Synthetic Routes and Enhancements
Microwave-Assisted Synthesis
Recent advances include microwave-assisted one-pot syntheses that reduce reaction times and improve yields. For example, microwave irradiation in aqueous media with catalysts such as indium chloride has been used to synthesize pyrazole derivatives efficiently. Although this method is more commonly applied to pyrazolo[3,4-b]pyridine derivatives, it demonstrates potential for adaptation to this compound synthesis.
Solid-Phase and Multi-Component Reactions
Solid-phase synthesis and multi-component reactions have been developed for combinatorial libraries of 5-aminopyrazoles. These methods involve:
- Base-promoted condensation of 2-carbonyl-acetonitrile derivatives with hydrazines.
- Use of resin-bound intermediates for facile purification.
- Application of aromatic diazonium salts for further functionalization.
Such methods offer versatility and scalability but require optimization for specific aryl substituents like the trichlorophenyl group.
Data Table: Representative Reaction Conditions and Yields
Research Findings and Analytical Data
Spectroscopic Characterization: The formation of this compound is confirmed by ^1H-NMR, ^13C-NMR, and mass spectrometry. Key signals include the characteristic pyrazole NH and amino protons, and aromatic protons shifted due to the electron-withdrawing trichlorophenyl substituent.
Regioselectivity: The condensation reaction selectively yields the 5-aminopyrazole isomer without significant formation of regioisomers, as confirmed by NMR integration and chemical shift analysis.
Yield Optimization: Use of polar protic solvents and controlled reflux conditions maximizes yield and purity. Microwave-assisted methods further enhance reaction efficiency.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| β-Ketonitrile + Hydrazine Condensation | Classical method, reflux in ethanol or acetic acid | High yield, straightforward | Longer reaction times, requires purification |
| Microwave-Assisted One-Pot Synthesis | Uses aqueous media and catalysts like InCl3 | Rapid, environmentally friendly | Requires microwave equipment, catalyst optimization |
| Solid-Phase Synthesis | Resin-bound intermediates, combinatorial approach | Facilitates purification, library synthesis | More complex setup, less common for trichlorophenyl derivatives |
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trichlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. Reactions are often conducted in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidation can yield products such as trichlorophenyl-pyrazole oxides.
Reduction: Reduction can produce amine derivatives with altered electronic properties.
Substitution: Substitution reactions can result in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
3-(2,3,4-Trichlorophenyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Regioisomerism
Key Example :
- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (Compound 6a, ): Substituents: Pyridinyl (position 3), fluorophenyl (position 4), and trichlorophenyl (position 1). Activity: Inhibits Src, B-Raf, EGFR, and VEGFR2 kinases (IC50: 31–592 nM) but lacks p38α MAP kinase inhibition due to regioisomeric switching . Comparison: The target compound lacks the pyridinyl and fluorophenyl groups but features a 2,3,4-trichlorophenyl group at position 3.
Halogenation Patterns
Examples :
3-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine (): Substituents: Monochlorophenyl (position 3), methylphenyl (position 1). Comparison: The mono-chloro substitution reduces electron-withdrawing effects compared to the target compound’s trichloro group. This may enhance solubility but decrease binding affinity in hydrophobic enzyme pockets.
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (): Substituents: Monochlorophenyl (position 1), methyl (position 3). Comparison: The methyl group introduces steric hindrance but lacks the electron-withdrawing properties of chlorine. The target compound’s trichlorophenyl group likely improves target binding but may reduce metabolic stability due to increased lipophilicity.
Physicochemical Properties
- Example: 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine () has a lower molecular weight (209.2 g/mol) and logP than the target compound, favoring better solubility .
Thermal Stability :
- Trichlorinated aromatic systems (e.g., ) often exhibit high thermal stability, suggesting the target compound may resist degradation under physiological conditions .
Biological Activity
3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a trichlorophenyl group attached to a pyrazole ring, which influences its biological activity. The presence of halogen atoms typically enhances the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets.
Pharmacological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects. For instance, studies have shown that certain pyrazole compounds inhibit the activity of BRAF(V600E) and other kinases involved in tumor progression. The structure-activity relationships (SAR) suggest that modifications in the pyrazole scaffold can enhance antiproliferative effects against various cancer cell lines, including breast and prostate cancers .
2. Anti-inflammatory Properties
Compounds within the pyrazole class have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives have been tested for their ability to reduce inflammation in animal models, showing comparable efficacy to standard anti-inflammatory drugs like dexamethasone .
3. Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Some studies report effective inhibition of bacterial strains such as E. coli and fungi including Aspergillus niger. This suggests that the compound could serve as a lead for developing new antimicrobial agents .
4. Enzyme Inhibition
Inhibitory effects on enzymes such as alpha-amylase and xanthine oxidase have been documented. These activities are crucial for managing conditions like diabetes and gout. The binding affinity and inhibitory potency vary with structural modifications within the pyrazole framework .
The mechanisms through which this compound exerts its biological effects include:
- Binding to Enzymes: The compound interacts with specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
- Modulation of Signaling Pathways: It may influence various signaling pathways involved in cell proliferation and inflammation.
- Induction of Apoptosis: Some studies suggest that pyrazole derivatives can induce programmed cell death in cancerous cells through mitochondrial pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for preparing 3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via multi-step condensation reactions. For example, hydrazonoyl chlorides (e.g., N-(2,4,6-trichlorophenyl) derivatives) are reacted with nitrile precursors in ethanol under basic conditions (e.g., sodium ethoxide) at low temperatures (273 K). Post-reaction recrystallization from ethanol or ethyl acetate yields the product. Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Typical yields range from 35% to 56%, with impurities removed via selective crystallization .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR/IR : Used to confirm functional groups (e.g., pyrazole NH₂, trichlorophenyl Cl).
- X-ray diffraction : Resolves crystal packing and dihedral angles between aromatic rings (e.g., pyrazole vs. trichlorophenyl: ~74°). Hydrogen bonding networks (N–H⋯N, ~2.17 Å) are critical for stability .
- SHELXL refinement : Addresses crystallographic disorder via twin refinement and isotropic displacement restraints .
Advanced Research Questions
Q. How does regioisomerism of substituents on the pyrazole ring influence kinase inhibitory activity?
A regioisomeric switch (e.g., 3-(4-fluorophenyl) to 4-(4-fluorophenyl)) shifts activity from p38α MAP kinase to cancer-related kinases (Src, B-Raf, VEGFR2). For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine inhibits Src (IC₅₀ = 34 nM) and EGFR (IC₅₀ = 31 nM) due to altered steric and electronic interactions with kinase ATP-binding pockets .
Q. How can crystallographic disorder in X-ray structures of this compound be resolved?
Disorder in solvent molecules (e.g., DMSO) or flexible substituents is managed by:
- Twin refinement : Applying matrices (e.g., twin law "-1 0 0, 0 -1 0, -0.4 0 1") to account for overlapping lattices.
- Isotropic restraints : Limiting displacement parameters for disordered atoms (e.g., C17A, C17C) to reduce overfitting .
- Hydrogen placement : Riding models for H atoms refine geometry without overcomplicating the model .
Q. How should contradictory biological assay data (e.g., varying IC₅₀ values) be analyzed to assess true inhibitory potential?
- Control experiments : Verify compound purity via HPLC and compare with structurally validated analogs.
- Assay conditions : Standardize ATP concentrations, pH, and temperature to minimize variability.
- Statistical validation : Use dose-response curves with triplicate measurements to calculate robust IC₅₀ values. Discrepancies may arise from off-target effects or differential kinase isoform expression .
Methodological Notes
- Synthetic optimization : Use anhydrous ethanol and slow reagent addition to minimize side reactions .
- Crystallography : Prioritize high-resolution data (≤1.0 Å) for accurate refinement. SHELXL’s restraints (e.g., SIMU, DELU) improve models for disordered regions .
- Biological assays : Pair enzymatic assays with cellular models (e.g., cancer cell lines) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
